3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide
描述
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes a 4-chlorobenzyl substituent at position 4 of the quinazoline ring and a propanamide side chain linked to a 3,4-dimethoxyphenethyl group. The 4-chlorobenzyl group may enhance lipophilicity and binding affinity, while the 3,4-dimethoxyphenethyl moiety could influence solubility and pharmacokinetics .
属性
CAS 编号 |
887221-19-4 |
|---|---|
分子式 |
C29H28ClN5O4 |
分子量 |
546.02 |
IUPAC 名称 |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C29H28ClN5O4/c1-38-24-12-9-19(17-25(24)39-2)15-16-31-27(36)14-13-26-32-33-29-34(18-20-7-10-21(30)11-8-20)28(37)22-5-3-4-6-23(22)35(26)29/h3-12,17H,13-16,18H2,1-2H3,(H,31,36) |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC |
溶解度 |
not available |
产品来源 |
United States |
生物活性
The compound 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a derivative of the triazoloquinazoline scaffold. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on current research findings.
- Molecular Formula : C29H28ClN5O4
- Molecular Weight : 546.02 g/mol
- CAS Number : 887221-19-4
Antimicrobial Activity
Triazoloquinazolines have been reported to exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicate that derivatives of the triazoloquinazoline scaffold can inhibit the growth of Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| Escherichia coli | 0.125 - 8 |
| Pseudomonas aeruginosa | Moderate |
Anticancer Activity
Research indicates that compounds containing the triazole moiety can act as potential anticancer agents by inhibiting specific cancer cell lines. For example:
- A study demonstrated that similar compounds displayed cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory properties of triazoloquinazolines are also noteworthy. Some derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response:
- In vitro studies have indicated that these compounds can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting their potential in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolines is often influenced by their structural components. Modifications to the benzyl and dimethoxyphenethyl groups can enhance or diminish activity:
- The presence of electron-withdrawing groups such as chlorine at specific positions on the benzyl ring has been associated with increased potency against microbial strains .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazoloquinazoline derivatives against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial viability compared to controls.
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa cells), revealing that the compound induced apoptosis at concentrations as low as 10 μM.
科学研究应用
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator. The compound's IC50 value for NO production is approximately . Its mechanism of action involves blocking the NF-κB signaling pathway by inhibiting the phosphorylation of the P65 protein, which is crucial in inflammatory responses .
Neuroprotective Effects
The compound has shown promising neuroprotective effects in various models. In studies involving scopolamine-induced Alzheimer’s disease (AD) mice models, it enhanced learning and memory while significantly reducing amyloid-beta (Aβ) aggregation and reactive oxygen species (ROS) generation. Notably, it demonstrates good blood-brain barrier permeability, which is vital for central nervous system drug development .
Acetylcholinesterase Inhibition
This compound also acts as a potent acetylcholinesterase (AChE) inhibitor, which is essential for treating cognitive disorders like Alzheimer’s disease. Its IC50 value against AChE is , indicating strong inhibitory activity compared to known inhibitors such as donepezil (IC50 = ) .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by modifications in the substituents on the quinazoline and triazole rings:
- The presence of a benzylamine moiety at the C-4 position of the quinazoline ring enhances AChE inhibitory activity.
- Substituents on the triazole ring can significantly affect activity based on their electronic properties and steric hindrance .
Data Table: Summary of Biological Activities
| Activity Type | Measurement | IC50 Value | Reference |
|---|---|---|---|
| Anti-inflammatory | NO Production | ||
| Neuroprotection | Learning & Memory | Significant Improvement | |
| Acetylcholinesterase Inhibition | Enzyme Activity |
Neuroprotective Study
In a controlled experiment with AD mice induced by scopolamine, treatment with the compound resulted in notable improvements in cognitive function as assessed by behavioral tests.
Inflammation Model
In vitro studies using SH-SY5Y cells demonstrated that the compound could reduce inflammatory responses without exhibiting cytotoxicity at concentrations up to .
相似化合物的比较
Structural Analogues and Substituent Variations
The compound’s closest structural analogues differ in substituents on the triazoloquinazoline core and the propanamide side chain. Key examples include:
Key Structural Differences :
- Core Substituents : The 4-chlorobenzyl group in the target compound provides stronger electron-withdrawing effects compared to benzyl or 4-fluorobenzyl in analogues . This may influence redox stability and receptor binding.
- Side Chain: The 3,4-dimethoxyphenethyl group offers balanced lipophilicity and hydrogen-bonding capacity, contrasting with the basic diethylaminoethyl group () or the nonpolar 4-chlorophenyl ().
Physicochemical Properties
- Solubility : The dimethoxyphenethyl group may improve aqueous solubility over purely aromatic side chains (e.g., 4-chlorophenyl in ) due to methoxy oxygen’s polarity .
Pharmacological Activity
- Enzyme Inhibition : Analogues with fluorobenzyl substituents () showed moderate activity against 14-α-demethylase in molecular docking studies, similar to triazolo-thiadiazoles in . The target compound’s chlorobenzyl group may enhance affinity for hydrophobic enzyme pockets.
- Antifungal Potential: highlights triazolo-thiadiazoles’ antifungal activity via lanosterol demethylase inhibition. The target compound’s triazoloquinazoline core and chloro-substituent suggest analogous mechanisms .
准备方法
Cyclization via Thiosemicarbazides and Carbodiimides
A method adapted fromtriazoloquinazolinium betaine synthesis involves:
- Thiosemicarbazide Preparation: Condensation of 1-methyl-1-(4-methylquinazolin-2-yl)hydrazine with aryl isothiocyanates.
- Cyclization with DCC: Treatment with dicyclohexylcarbodiimide (DCC) induces intramolecular cyclization to form the triazoloquinazoline core.
- Oxidation/Reduction: Post-cyclization steps may involve oxidation to introduce the 5-oxo group or reduction to achieve dihydroquinazoline derivatives.
Reaction Scheme Hypothesis:
$$ \text{Thiosemicarbazide} \xrightarrow{\text{DCC}} \text{Triazoloquinazoline} \rightarrow \text{Oxidation} \rightarrow \text{Core Structure} $$
Alternative Routes: Quinoxaline Derivatives
Inspired by quinoxaline-thione chemistry, a potential route involves:
- Thiation of Quinazolinones: Conversion of quinazolin-2(1H)-ones to thiones via reagents like P2S5.
- Michael Addition: Reaction with acrylic acid derivatives to form propanamido intermediates.
- Cyclization: Intramolecular cyclization under acidic/basic conditions to form the triazole ring.
Substituent Introduction: 4-Chlorobenzyl and Propanamide Groups
4-Chlorobenzyl Group Incorporation
Alkylation Strategies:
| Method | Reagents/Conditions | Reference |
|---|---|---|
| Nucleophilic Substitution | 4-Chlorobenzyl bromide, K2CO3, DMF, 80°C | |
| Cross-Coupling | Pd-catalyzed Suzuki-Miyaura reaction |
Note: The 4-chlorobenzyl group is typically introduced at the triazoloquinazoline’s nitrogen or carbon position via alkylation or coupling reactions.
Propanamide Side Chain Formation
Amide Bond Synthesis:
- Acid Chloride Activation: Conversion of propanoic acid derivatives to acid chlorides using SOCl2 or PCl5.
- Coupling with Amine: Reaction with 3,4-dimethoxyphenethylamine in the presence of triethylamine or DMAP.
- Purification: Column chromatography (SiO2, EtOAc/hexane).
Key Reaction Conditions:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0°C to RT (for amide coupling) |
| Catalyst | DMAP (4-dimethylaminopyridine) |
Full Synthetic Pathway Overview
A proposed sequence integrates core formation, substituent addition, and purification:
Characterization and Validation
Spectroscopic Data
Example Data Table for Target Compound:
| Technique | Key Peaks/Shifts |
|---|---|
| ¹H NMR | δ 7.30–7.50 (m, Ar–H), δ 4.20 (s, CH2Cl), δ 3.80–3.90 (m, OCH2CH2) |
| ¹³C NMR | δ 160–170 (C=O), δ 120–140 (aromatic carbons) |
| FT-IR | 1650 cm⁻¹ (amide C=O), 1500 cm⁻¹ (C=N) |
Analytical Purity
| Method | Purity Criterion |
|---|---|
| HPLC | >95% (C18 column, MeOH/H2O gradient) |
| Mass Spec | [M+H]⁺ at m/z 546.02 (Theo: 546.02) |
Challenges and Optimization Strategies
Reaction Efficiency
Solvent Selection
| Stage | Preferred Solvent | Rationale |
|---|---|---|
| Cyclization | Dichloromethane | High solubility for DCC reactions |
| Alkylation | DMF | Polar aprotic solvent for SN2 |
| Purification | EtOAc/hexane (4:1) | Effective for amide purification |
Comparative Analysis of Analogues
Structural Variants and Synthetic Routes:
常见问题
Q. What are the standard synthetic routes for preparing 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide?
The synthesis typically involves sequential functionalization of the triazoloquinazoline core. A general method includes:
- Step 1 : Condensation of substituted benzaldehydes (e.g., 4-chlorobenzyl derivatives) with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst .
- Step 2 : Coupling the intermediate with 3,4-dimethoxyphenethylamine via nucleophilic acyl substitution, often using coupling agents like EDCI or HOBt in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are standard .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms regioselectivity of triazole-quinazoline fusion and substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm; quinazoline carbonyl at ~170 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxo group; NH stretch at ~3300 cm⁻¹ for the amide) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values compared to fluconazole .
- Cytotoxicity Testing : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can molecular docking guide the optimization of this compound’s biological activity?
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal activity or topoisomerases for anticancer potential .
- Docking Workflow :
Prepare the ligand (protonation states, energy minimization).
Grid generation around the active site (AutoDock Vina).
Analyze binding poses for hydrogen bonds (e.g., quinazoline carbonyl with Arg-96) and hydrophobic interactions (chlorobenzyl with Phe-83) .
- Validation : Compare docking scores (ΔG) with known inhibitors and correlate with experimental IC₅₀ values .
Q. How to resolve contradictions in reaction yields during scale-up synthesis?
- Issue : Lower yields in scaled-up amide coupling due to poor mixing or side reactions.
- Solutions :
- Use flow chemistry with controlled residence times to maintain stoichiometry .
- Optimize solvent polarity (e.g., switch from DMF to THF/water biphasic systems) to reduce byproducts .
- Monitor intermediates via inline FTIR to detect undesired hydrolysis .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Structural Modifications :
- Replace labile methoxy groups with trifluoromethoxy to resist demethylation .
- Introduce steric hindrance near the amide bond (e.g., methyl branching) to reduce protease susceptibility .
- Formulation : Encapsulate in PEGylated liposomes to prolong half-life .
Q. How do electronic effects of substituents influence its reactivity in further derivatization?
- Electron-Withdrawing Groups (e.g., Cl) : Activate the triazole ring for nucleophilic substitution at position 1 (e.g., SNAr with amines) .
- Electron-Donating Groups (e.g., OMe) : Stabilize radical intermediates, enabling photochemical C–H functionalization .
- Quantitative Analysis : Hammett plots correlate σ values of substituents with reaction rates (e.g., Cl: σₚ = +0.23; OMe: σₚ = -0.27) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
